N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide
Description
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide is a synthetic small molecule characterized by a pyrrolidin-5-one (pyrrolidinone) core substituted at the 3-position with a 4-ethoxyphenyl group and a 3-methoxybenzamide moiety. This compound belongs to a broader class of benzamide derivatives, which are frequently explored for their pharmacological properties, including kinase inhibition and CNS activity .
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-26-17-9-7-16(8-10-17)22-13-15(12-19(22)23)21-20(24)14-5-4-6-18(11-14)25-2/h4-11,15H,3,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQUCRQTUIEUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride, which can reduce carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include ceric ammonium nitrate for oxidation, sodium borohydride for reduction, and bromine or chlorine for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate can yield quinones, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit the synthesis of prostaglandins by impeding the function of the enzyme cyclooxygenase (COX), thereby reducing pain and inflammation . Additionally, it may interact with sensory tracts in the spinal cord, contributing to its analgesic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxy-Substituted Benzamide Analogues
Compounds sharing the pyrrolidinone core and benzamide linkage but differing in alkoxy substituents on the phenyl rings (Table 1) highlight critical structure-activity relationships (SAR):
Table 1: Key Structural Analogues from
- Steric Effects : Bulkier substituents (e.g., isopropoxy) may hinder target binding in sterically sensitive environments.
Urea vs. Benzamide Linkages
The urea derivative 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea () replaces the benzamide with a urea (-NHCONH-) group . Key differences include:
- Hydrogen Bonding: Urea provides two hydrogen-bond donors vs.
- Conformational Flexibility : The rigid benzamide linkage may favor preorganization for target binding compared to the more flexible urea.
Complex Derivatives with Additional Functional Groups
- (7d) : N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide introduces a triazole ring and trifluoromethoxy group, enhancing metabolic stability and CNS penetration .
Key Research Findings and Implications
Substituent Optimization : Ethoxy and methoxy groups balance lipophilicity and metabolic stability, making the target compound a candidate for oral bioavailability.
Biological Activity
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C₁₈H₂₃N₂O₃
- Molecular Weight: 315.39 g/mol
- CAS Number: 955255-22-8
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. These interactions may involve:
- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes that play critical roles in disease pathways.
- Modulation of Receptor Activity: It may bind to receptors, altering their signaling pathways and leading to various biological effects.
- Antiviral Properties: Similar compounds have shown antiviral activity by increasing intracellular levels of specific proteins that inhibit viral replication, such as APOBEC3G, which is known to impact hepatitis B virus (HBV) replication .
Antiviral Activity
Research has indicated that derivatives similar to this compound exhibit broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have demonstrated efficacy against various viruses, including HIV and hepatitis C virus (HCV) by enhancing intracellular A3G levels, which inhibit HBV replication .
Antiproliferative Activity
Studies on related compounds have shown significant antiproliferative effects against cancer cell lines. For example, certain methoxy-substituted derivatives demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating their potential as anticancer agents .
Case Studies and Research Findings
- Antiviral Screening:
- Antiproliferative Effects:
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Key Spectroscopic Benchmarks
| Functional Group | NMR Shift (ppm) | MS Fragment (m/z) |
|---|---|---|
| 4-Ethoxyphenyl | δ 6.8–7.2 (d, 2H) | 121 (cleavage) |
| Pyrrolidinone C=O | δ 170 (¹³C) | 184 (core) |
| 3-Methoxybenzamide | δ 3.8 (s, OCH₃) | 135 (amide loss) |
(Advanced) What computational strategies predict biological targets and binding modes for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against kinases (e.g., MAPK, PI3K) or GPCRs. Validate with >5 docking runs; prioritize poses with ∆G < -8 kcal/mol .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>60%) .
- Pharmacophore Modeling: Align with known pyrrolidinone-based inhibitors to identify critical interactions (e.g., hydrogen bonds with catalytic lysine) .
(Advanced) How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Methodological Answer:
- Comparative SAR Analysis: Systematically vary substituents (e.g., replace 4-ethoxy with 4-methoxy) and test activity against isoforms (e.g., COX-1 vs. COX-2) .
- Dose-Response Studies: Use IC₅₀ curves to differentiate true target engagement from off-target effects. Prioritize compounds with Hill slopes ~1 .
- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence polarization) with cellular models (e.g., NF-κB luciferase reporter) to confirm mechanism .
(Advanced) What strategies elucidate reaction mechanisms for functional group transformations during synthesis?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–N bond formation) .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., iminium ions in cyclization) .
- Computational Modeling: Apply DFT (Gaussian 16) to map energy profiles for key transitions (e.g., ring closure barriers) .
(Advanced) How can pharmacokinetic properties be evaluated in vitro for this compound?
Methodological Answer:
- Microsomal Stability: Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS. Half-life >1 hr suggests metabolic stability .
- Caco-2 Permeability: Assess apparent permeability (Papp) >1 × 10⁻⁶ cm/s for oral absorption potential .
- Plasma Protein Binding: Use equilibrium dialysis; >90% binding may limit free drug concentration .
(Advanced) What are key considerations for designing SAR studies on derivatives of this compound?
Methodological Answer:
- Substituent Variation: Prioritize modifications at the benzamide (e.g., halogenation) or pyrrolidinone (e.g., spirocyclic derivatives) .
- Biophysical Validation: Use SPR or ITC to measure binding affinity (KD < 1 µM) and stoichiometry .
- Crystallographic Feedback: Solve co-crystal structures with targets to guide rational design (e.g., optimizing hydrophobic pocket interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
